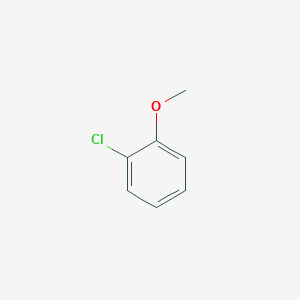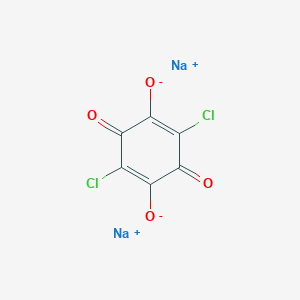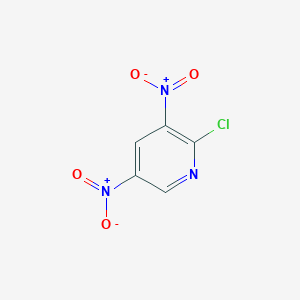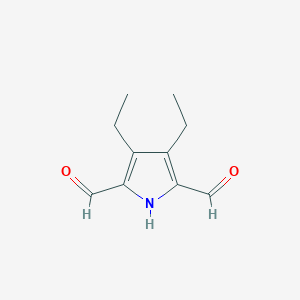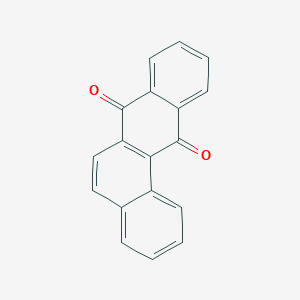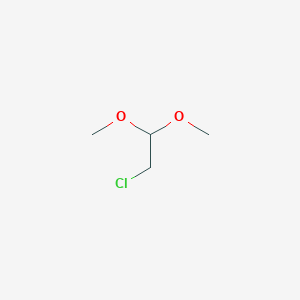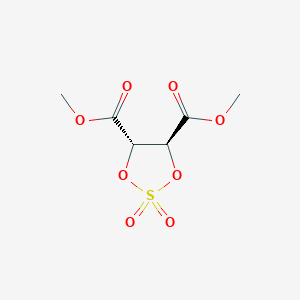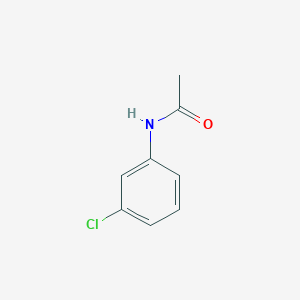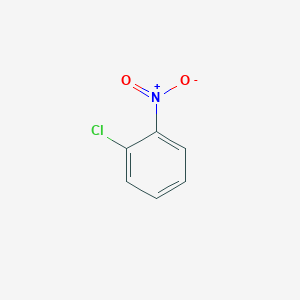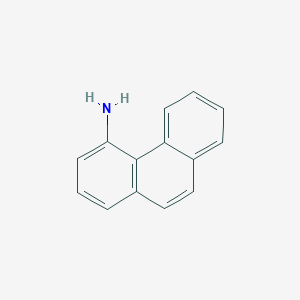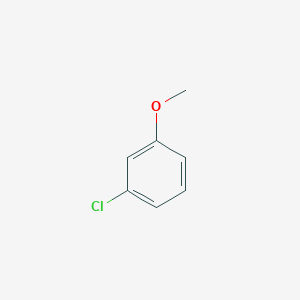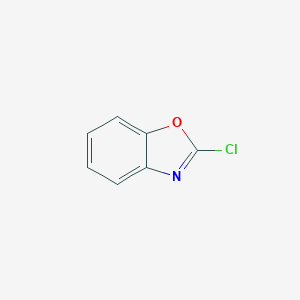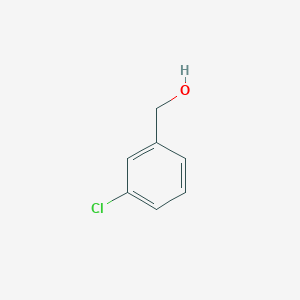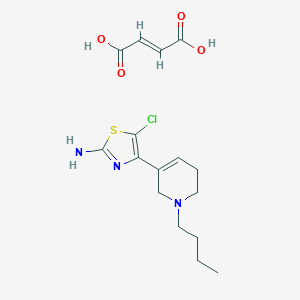
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as BTTA, is a chemical compound that has shown promising results in scientific research applications.
Mecanismo De Acción
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and reduction of amyloid-beta plaque formation in Alzheimer's disease models. 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate in lab experiments is its specificity for certain enzymes and signaling pathways, allowing for targeted inhibition. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
For 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate research include further studies on its potential as a therapeutic agent for cancer and Alzheimer's disease, as well as investigations into its potential toxicity and dosing in humans. Additionally, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate's effects on other diseases and conditions could be explored, such as its potential as an anti-inflammatory agent in autoimmune diseases.
Métodos De Síntesis
The synthesis of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate involves the reaction between 5-chloro-4-aminothiazole and butyl-3-piperidinyl ketone in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic acid to form the 2-butenedioate salt form of 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate.
Aplicaciones Científicas De Investigación
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In cancer research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate has been shown to improve cognitive function and reduce amyloid-beta plaque formation in mouse models.
Propiedades
Número CAS |
130093-10-6 |
|---|---|
Nombre del producto |
5-Chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate |
Fórmula molecular |
C16H22ClN3O4S |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-(1-butyl-3,6-dihydro-2H-pyridin-5-yl)-5-chloro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H18ClN3S.C4H4O4/c1-2-3-6-16-7-4-5-9(8-16)10-11(13)17-12(14)15-10;5-3(6)1-2-4(7)8/h5H,2-4,6-8H2,1H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
RUZXVZQFMHNYTB-WLHGVMLRSA-N |
SMILES isomérico |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCCN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O |
Sinónimos |
5-chloro-4-(1-butyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate ORG 20350 ORG-20350 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
